molecular formula C7H6F3NO B180405 (4-(Trifluoromethyl)pyridin-3-yl)methanol CAS No. 198401-76-2

(4-(Trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B180405
Key on ui cas rn: 198401-76-2
M. Wt: 177.12 g/mol
InChI Key: WQRWBLLHQHAGBM-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of sodium borohydride (324 mg, 8.6 mmol) in methanol (20 mL) was added a solution of 4-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in methanol (10 mL) at 0° C. The mixture was stirred for 1.5 hours at room temperature. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phases were washed with brine and dried over sodium sulfate. After evaporation of the solvent, [4-(trifluoromethyl)pyridin-3-yl)methanol was obtained as an oil (980 mg, 97% yield) and used in the next step without further purification.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]([F:14])([F:13])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[CH:11]=[O:12]>CO>[F:13][C:4]([F:3])([F:14])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[CH2:11][OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
324 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=C(C=NC=C1)C=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C1=C(C=NC=C1)CO)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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